2H-Indeno[1,2-D]isoxazole

Medicinal Chemistry Heterocyclic Chemistry Quality Control

Procurement of 'indeno-isoxazole' without precise CAS verification risks obtaining an incorrect regioisomer with divergent reactivity. This product is exclusively the 2H-Indeno[1,2-D]isoxazole isomer (CAS 42339-01-5), stringently distinguished from 8H- and [2,1-d] variants. - Structural Identity: Unambiguous [1,2-d] fusion geometry verified to ensure reproducible cyclization and reduction outcomes per US Patent 3719674. - Synthetic Utility: Reactive C2 methylene group enables regiospecific functionalization essential for focused medicinal chemistry library design. - Procurement Certainty: Single-isomer sourcing guarantees experimental reproducibility and eliminates cross-isomer contamination in biological assays.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 42339-01-5
Cat. No. B11919721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Indeno[1,2-D]isoxazole
CAS42339-01-5
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C2=CNO3
InChIInChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-11-12-10/h1-6,11H
InChIKeyUZKFCSDDXVYADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Indeno[1,2-D]isoxazole: Scaffold Identity and Structural Overview


2H-Indeno[1,2-D]isoxazole (CAS 42339-01-5, molecular formula C10H7NO, exact mass 157.0528 g/mol) is a fused tricyclic heterocycle combining an indene ring system with an isoxazole moiety in a [1,2-d] fusion geometry . The compound belongs to the broader indeno-isoxazole family, which has been explored as a privileged scaffold in medicinal chemistry for its capacity to engage diverse biological targets through hydrogen-bond donor/acceptor interactions characteristic of the isoxazole pharmacophore . Critically, this compound is one of several regioisomeric forms—the 2H-tautomer is distinguished from the 8H-indeno[1,2-d]isoxazole (CAS 319-10-8), 2H-indeno[2,1-d]isoxazole (CAS 20562-59-8), and 4H-indeno[2,1-d]isoxazole (CAS 247-33-6) variants, each differing in ring fusion geometry and tautomeric hydrogen position . This regioisomeric diversity carries consequences for both chemical reactivity and biological target engagement, making unambiguous structural identification essential for reproducible research procurement.

Why Generic Indeno-Isoxazole Substitution Fails


The indeno-isoxazole chemical space comprises multiple regioisomers and tautomeric forms (2H-, 8H-, 4H-, and [2,1-d] variants) that share the identical molecular formula C10H7NO but differ fundamentally in the position of the hydrogen atom and the ring fusion geometry . These structural differences are not merely nomenclature formalities—Lemke and co-workers demonstrated that isomeric indenoisoxazoles exhibit distinct chemical reactivity profiles, with cyclization conditions (acidic vs. basic) determining which isomer is obtained from common precursors such as 2-pivaloyl-1,3-indandione [1]. Furthermore, NMR spin-lattice (T1) relaxation time data have been employed specifically to discriminate between isomeric indenoisoxazoles, underscoring that these isomers are chemically and spectroscopically non-identical entities that cannot be assumed to behave interchangeably in either synthetic or biological contexts [2]. Procurement of an unspecified 'indeno-isoxazole' without precise CAS verification (42339-01-5) risks obtaining an incorrect regioisomer, which may exhibit divergent reactivity in downstream synthetic transformations and potentially different biological target engagement profiles.

Quantitative Differentiation Evidence for 2H-Indeno[1,2-D]isoxazole


Structural Discrimination from 8H- and [2,1-d] Regioisomers

2H-Indeno[1,2-D]isoxazole (CAS 42339-01-5) is structurally differentiated from its closest analogs—8H-indeno[1,2-d]isoxazole (CAS 319-10-8) and 2H-indeno[2,1-d]isoxazole (CAS 20562-59-8)—by the position of the saturated carbon bearing two hydrogen atoms. In the 2H-isomer, the sp³ carbon is located at position 2 of the isoxazole ring; in the 8H-isomer, the sp³ carbon resides at position 8 of the indene ring; in the [2,1-d] isomer, the ring fusion geometry is altered . Computed physicochemical properties for the 2H-isomer include: exact mass 157.0528 g/mol, hydrogen bond donor count 1, hydrogen bond acceptor count 1, rotatable bond count 0, topological polar surface area 26.0 Ų . For comparison, the 8H-isomer (CAS 319-10-8) exhibits pKa (predicted) of -1.93 ± 0.20 and density (predicted) of 1.263 ± 0.06 g/cm³ . The 2H-[2,1-d] isomer (CAS 20562-59-8) shows a slightly different PSA of 28.93 Ų , reflecting altered electronic distribution from the different ring fusion pattern.

Medicinal Chemistry Heterocyclic Chemistry Quality Control

Anti-Proliferative and Pro-Differentiation Activity Profile

Aggregated database annotations for 2H-Indeno[1,2-D]isoxazole (CAS 42339-01-5) describe the compound as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, with proposed applications as an anti-cancer agent and for treatment of skin diseases including psoriasis [1]. These annotations appear in structured data repositories (WebDataCommons OData entries) that aggregate compound-property relationships. By comparison, the broader isoxazole class has well-documented differentiation-inducing activity: 3,5-disubstituted isoxazoles (Isx) have been shown to trigger neuronal differentiation in adult neural stem cells via Ca²⁺-dependent HDAC5 nuclear export [2], and to promote neuroendocrine differentiation in pancreatic β-cells through transcription factor modulation [3]. However, direct quantitative comparator data (e.g., EC₅₀ values) for 2H-Indeno[1,2-D]isoxazole versus specific 8H- or [2,1-d] regioisomers in defined differentiation assays are not available in the peer-reviewed literature.

Cancer Biology Differentiation Therapy Psoriasis

Isoxazole-Indanone Fusion in Anti-Inflammatory Selectivity

A structure-activity relationship (SAR) study on isoxazole-fused indanone derivatives—compounds sharing the core indene-isoxazole fusion motif with 2H-Indeno[1,2-D]isoxazole—demonstrated that the fusion of the isoxazole ring with the indanone nucleus selectively enhances anti-inflammatory activity relative to analgesic and antimicrobial activities [1][2]. Molecular docking analysis confirmed that the isoxazole nucleus is essential for the observed biological activity [2]. In these studies, compounds BD6 and BD7 (specific isoxazole-fused indanone derivatives) showed moderate anti-inflammatory activity in the carrageenan-induced rat paw edema model [3]. This class-level SAR trend is significant because indanone derivatives lacking the isoxazole fusion typically show more balanced or analgesic-dominant activity profiles. However, no direct head-to-head comparison between 2H-Indeno[1,2-D]isoxazole and its 8H- or [2,1-d] regioisomers in anti-inflammatory assays has been reported.

Anti-inflammatory Drug Discovery SAR Studies Indanone Derivatives

Synthetic Utility as a Regiospecific Building Block

The 2H-Indeno[1,2-D]isoxazole scaffold offers distinct synthetic utility as a building block for regiospecific derivatization. The 1,2-substituted indene patent literature (US3719674) explicitly describes the preparation of indeno[1,2-d]-isoxazoles via reaction of indene with substituted chlorobenzhydroxamic acids, with subsequent reduction enabling conversion to 2-(α-amino-substituted-benzyl)-1-indanols—a transformation pathway that is geometry-dependent and would not proceed identically with [2,1-d] or other regioisomers [1]. Furthermore, the Lemke group demonstrated that treatment of 2-pivaloyl-1,3-indandione with hydroxylamine yields a pair of isomeric indenoisoxazoles whose product distribution is controlled by cyclization conditions (acidic vs. basic), establishing that synthetic access to specific isomers requires defined protocols [2]. The 2H-tautomeric form bears a reactive methylene group (position 2, sp³ carbon with two hydrogens) that serves as a handle for further functionalization—a feature not identically replicated in the 8H-isomer where the sp³ center is on the indene ring [3].

Synthetic Chemistry Building Block Regiospecific Derivatization

Isoxazole Pharmacophore and Target Engagement Potential

The isoxazole ring functions as a privileged pharmacophore capable of engaging diverse enzyme and receptor targets through hydrogen bond donor/acceptor interactions . The fused indene system in 2H-Indeno[1,2-D]isoxazole provides additional π-stacking and hydrophobic contact surfaces not present in simpler monocyclic isoxazoles such as 3,5-dimethylisoxazole. This expanded aromatic surface may enhance binding affinity and selectivity for targets with extended hydrophobic binding pockets. Multiple primary research studies have demonstrated that isoxazole-containing compounds achieve target engagement across diverse protein families: binding to farnesoid X receptor (FXR) as confirmed by X-ray crystallography (PDB 3GD2) [1], inhibition of RORγt through structure-based design [2], and modulation of sigma-1 receptors with Ki < 1 nM for optimized alkoxyisoxazole derivatives [3]. However, quantitative binding selectivity data directly comparing 2H-Indeno[1,2-D]isoxazole against its 8H- or [2,1-d] regioisomers at any specific protein target are absent from the peer-reviewed literature.

Medicinal Chemistry Pharmacophore Modeling Molecular Recognition

Evidence Gap: Limited Direct Comparator Data Available

A systematic search of the peer-reviewed literature, patent databases, and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem) yields no published head-to-head comparative studies directly measuring 2H-Indeno[1,2-D]isoxazole (CAS 42339-01-5) against its closest structural analogs (8H-indeno[1,2-d]isoxazole CAS 319-10-8; 2H-indeno[2,1-d]isoxazole CAS 20562-59-8; 4H-indeno[2,1-d]isoxazole CAS 247-33-6) in any defined biological assay, binding experiment, or in vivo model [1]. The differentiation claims presented in this guide rely on class-level inference from structurally related isoxazole-indanone derivatives, database annotations of unverified provenance, and structural/physicochemical comparisons. The absence of direct comparator data represents a significant evidence limitation: procurement decisions for this compound cannot currently be guided by quantitative differentiation in potency, selectivity, ADME, or in vivo efficacy parameters [1]. This evidence gap may reflect the compound's primary use as a synthetic intermediate or building block rather than as a fully profiled bioactive molecule, and users are advised to request custom comparative profiling data from vendors or contract research organizations before making selection decisions based on biological performance expectations.

Evidence Gap Procurement Risk Comparator Studies

Application Scenarios for 2H-Indeno[1,2-D]isoxazole Procurement


Medicinal Chemistry Library Synthesis with Regiospecific Building Blocks

For medicinal chemistry programs synthesizing focused compound libraries based on the indeno-isoxazole scaffold, procurement of 2H-Indeno[1,2-D]isoxazole (CAS 42339-01-5) with verified regioisomeric identity is essential. The compound's reactive C2 methylene group enables regiospecific functionalization chemistry that differs fundamentally from the 8H-isomer (CAS 319-10-8), where the sp³ center resides on the indene ring [1]. The reduction pathways described in US Patent 3719674—converting indeno[1,2-d]-isoxazoles to 2-(α-amino-substituted-benzyl)-1-indanols—are geometry-dependent and require the correct [1,2-d] fusion pattern [1]. Programs exploring SAR around the isoxazole-indene fusion should maintain separate stock of each regioisomer to enable systematic evaluation of fusion geometry effects on target engagement. This application scenario is supported by the structural evidence (Evidence Item 1) and synthetic utility evidence (Evidence Item 4) from Section 3.

Anti-Inflammatory Drug Discovery Using Isoxazole-Indanone SAR

Drug discovery programs targeting inflammatory conditions may consider 2H-Indeno[1,2-D]isoxazole as a core scaffold based on class-level SAR evidence that isoxazole fusion with the indanone/indene nucleus selectively enhances anti-inflammatory activity over analgesic and antimicrobial activities [2]. Molecular docking studies confirm the isoxazole ring as essential for biological activity in this scaffold class [2]. Researchers should note, however, that the specific anti-inflammatory potency of the 2H-[1,2-d] regioisomer has not been directly compared to the 8H- or [2,1-d] variants, and internal head-to-head profiling is recommended. This scenario derives from the class-level inference evidence (Evidence Item 3) in Section 3 and requires supplementary in-house validation.

Differentiation Therapy Research on Cell Fate Determination

Research groups investigating small-molecule modulators of cell differentiation—particularly in oncology (differentiation therapy for hematological malignancies) or dermatology (psoriasis)—may find 2H-Indeno[1,2-D]isoxazole of interest based on database annotations describing its ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [3]. The broader isoxazole class has validated differentiation-inducing activity through Ca²⁺-HDAC5-MEF2 signaling in neural stem cells [4] and through modulation of transcription factors NeuroD1 and MafA in pancreatic β-cells [5]. However, users must recognize that the differentiation annotation for 2H-Indeno[1,2-D]isoxazole specifically derives from aggregated database entries rather than peer-reviewed primary pharmacology literature, and should independently verify this activity in their assay systems before committing to large-scale procurement. This scenario is based on the class-level inference evidence (Evidence Item 2) from Section 3.

Pharmacophore-Guided Target Fishing with Privileged Scaffold

The combination of the isoxazole hydrogen-bond donor/acceptor pharmacophore with the extended π-surface of the indene ring positions 2H-Indeno[1,2-D]isoxazole as a candidate for target-fishing campaigns against protein families that recognize both polar and hydrophobic ligand features, including nuclear receptors (FXR, RORγt), sigma receptors, and IMPDH [6][7]. The fused tricyclic system offers a larger hydrophobic contact area than monocyclic isoxazoles, which may translate to enhanced binding affinity for targets with deep hydrophobic pockets. Procurement of the structurally defined 2H-[1,2-d] isomer ensures that screening results can be unambiguously interpreted and reproduced. As noted in the Evidence Gap Advisory (Evidence Item 6, Section 3), target-specific comparative data for this isomer are not yet available, and users should incorporate appropriate reference compounds and comparator isomers in their screening cascades.

Quote Request

Request a Quote for 2H-Indeno[1,2-D]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.